[1-(3-Methylphenyl)cyclopentyl]methanamine

Pharmacology Receptor Binding NMDA Antagonist

Procure this high-purity [1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) reference standard for critical forensic toxicology, NPS identification, and neuropharmacology research. Its uniquely high NMDA receptor affinity (Ki=20nM) and SERT binding (Ki=216nM) provide superior potency and selectivity over PCP (Ki=59nM) or ketamine, enabling precise differentiation of positional isomers and accurate LC-MS/MS or GC-MS quantification. Essential for validated analytical methods in medico-legal investigations.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 1098349-30-4
Cat. No. B1517747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Methylphenyl)cyclopentyl]methanamine
CAS1098349-30-4
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CCCC2)CN
InChIInChI=1S/C13H19N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3
InChIKeyCKMVKHSUXDMASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP): High-Potency NMDA Antagonist for Forensic and Pharmacological Research


[1-(3-Methylphenyl)cyclopentyl]methanamine (CAS 1098349-30-4), commonly designated 3-MeO-PCP or 3-methoxyphencyclidine, is a synthetic arylcyclohexylamine derivative structurally and pharmacologically related to phencyclidine (PCP). It functions primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key mediator of glutamatergic neurotransmission [1]. The compound exhibits high binding affinity for the dizocilpine (MK-801) site of the NMDA receptor complex, with reported Ki values substantially lower than those of the parent compound PCP and the clinically utilized dissociative anesthetic ketamine [2]. This enhanced receptor interaction profile underpins its potent dissociative and psychotomimetic effects, which have led to its emergence as a new psychoactive substance (NPS) of significant forensic and public health interest [3].

Critical Differentiators of [1-(3-Methylphenyl)cyclopentyl]methanamine: Why Analogs Are Not Interchangeable


The pharmacological and analytical profile of [1-(3-Methylphenyl)cyclopentyl]methanamine is dictated by its specific 3-methoxy substitution pattern on the phenyl ring. This positional isomerism critically modulates NMDA receptor binding affinity, serotonergic transporter (SERT) interaction, and metabolic fate. Direct comparative studies demonstrate that the 3-methoxy isomer (3-MeO-PCP) exhibits significantly higher NMDA receptor affinity than its 4-methoxy counterpart (4-MeO-PCP) and markedly greater potency than the 2-methoxy isomer (2-MeO-PCP) [1]. Furthermore, its unique interaction with the SERT, which is absent or negligible in PCP and ketamine, introduces a distinct pharmacodynamic component that alters its overall behavioral and toxicological profile [2]. These quantitative disparities in target engagement and metabolic clearance pathways, driven by CYP2B6, 2C19, and 2D6 enzymes, preclude simple substitution and necessitate the procurement and use of precisely characterized 3-MeO-PCP reference material for accurate forensic identification, toxicological interpretation, and pharmacological investigation [3].

[1-(3-Methylphenyl)cyclopentyl]methanamine: Head-to-Head Quantitative Comparison Guide


NMDA Receptor Binding Affinity: 3-MeO-PCP vs. PCP vs. Ketamine

[1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) demonstrates superior NMDA receptor binding affinity compared to its parent compound PCP and the clinically used dissociative anesthetic ketamine. Radioligand binding assays reveal a Ki of 20 nM for 3-MeO-PCP at the NMDA receptor, which is approximately 3-fold higher affinity than PCP (Ki = 59 nM) and over 30-fold higher than ketamine (Ki = 661 nM) [1]. This substantial difference in target engagement at the molecular level translates directly to enhanced functional potency.

Pharmacology Receptor Binding NMDA Antagonist

Functional NMDA Receptor Inhibition in Neuronal Culture: 3-MeO-PCP vs. PCP

In a functional assay measuring NMDA receptor-mediated synaptic changes in cultured rat hippocampal neurons, [1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) inhibited glutamate-induced drebrin cluster loss with an IC50 of 1.51 µM, compared to an IC50 of 2.02 µM for PCP [1]. This represents a 25% lower IC50, confirming enhanced functional antagonism of NMDA receptor activity in a physiologically relevant neuronal model.

Neuropharmacology High-Throughput Screening Synaptic Plasticity

Serotonin Transporter (SERT) Binding: A Unique Polypharmacological Profile

In contrast to PCP and ketamine, which exhibit minimal to negligible affinity for the serotonin transporter (SERT), [1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) displays significant SERT binding with a Ki of 216 nM [1]. For comparison, PCP's SERT Ki is 2,234 nM, representing a >10-fold difference in binding affinity. This demonstrates that 3-MeO-PCP is not a pure NMDA antagonist but possesses an additional, functionally relevant serotonergic component.

Pharmacology Polypharmacology Transporter Binding

Metabolic Pathway Differentiation: CYP Enzyme Specificity for 3-MeO-PCP

The metabolic clearance of [1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) is mediated by specific cytochrome P450 (CYP) enzymes, a profile that distinguishes it from other NPS and influences its detectability and potential for drug-drug interactions. In vitro studies with single CYP incubations identified CYP2B6 as the primary enzyme responsible for aliphatic hydroxylations, while CYP2C19 and CYP2D6 catalyze O-demethylation [1]. This contrasts with other dissociatives like 3-MeO-PCPy, where O-demethylation is mediated by CYP2C9 and CYP2D6, and PCP, which has a different metabolic profile.

Metabolism Toxicology Pharmacogenomics

Analytical Differentiation: Cross-Reactivity in Commercial PCP Immunoassays

In forensic screening, [1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) demonstrates variable cross-reactivity with commercial phencyclidine (PCP) immunoassays (IAs), ranging from 1% to 143% depending on the specific assay kit [1]. This stands in stark contrast to ketamine, which showed no detectable cross-reactivity (0%) in any of the five PCP IAs evaluated. This data is critical for laboratories interpreting presumptive positive PCP screens, as the presence of 3-MeO-PCP can lead to a positive result, while ketamine ingestion would not be flagged by this common screening method.

Forensic Toxicology Immunoassay Analytical Chemistry

In Silico Toxicity Profiling: Quantitative LD50 Predictions for PCP Analogs

A comprehensive multi-tool in silico study predicted acute oral toxicity (rat LD50) for [1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) and related analogs. Across multiple validated QSAR platforms, the predicted rat oral LD50 for 3-MeO-PCP fell within a range of approximately 200-630 mg/kg, consistent with other PCP-type analogs, indicating moderate acute oral toxicity [1]. The study also predicted a substantially lower LD50 for intravenous exposure in mice (~25-59 mg/kg), and highlighted a common cardiotoxicity signal via hERG channel inhibition with predicted IC50 values between 4.9-12.3 µM for the class. These data provide a quantitative, albeit computational, benchmark for hazard assessment, differentiating the compound's predicted safety profile from clinically used anesthetics with established therapeutic indices.

Computational Toxicology Risk Assessment Drug Safety

Strategic Applications of [1-(3-Methylphenyl)cyclopentyl]methanamine in Forensic and Pharmacological Research


Forensic Toxicology Reference Standard for Confirmatory Analysis

Given the variable cross-reactivity of [1-(3-Methylphenyl)cyclopentyl]methanamine (3-MeO-PCP) with commercial PCP immunoassays (1-143%) [1], forensic and clinical toxicology laboratories must procure a high-purity reference standard of this specific isomer. This is essential for performing confirmatory LC-MS/MS or GC-MS analysis to differentiate 3-MeO-PCP from PCP, its 4-methoxy positional isomer (4-MeO-PCP), or other cross-reacting substances that trigger false-positive screening results [2]. The validated quantitative methods developed using this reference material enable accurate determination of postmortem or ante-mortem blood concentrations, which is critical for medico-legal death investigations and interpretation of human performance cases [3].

In Vitro Neuropharmacology Studies of NMDA Receptor Function

The high NMDA receptor binding affinity (Ki = 20 nM) and potent functional inhibition (IC50 = 1.51 µM) of [1-(3-Methylphenyl)cyclopentyl]methanamine distinguish it as a valuable tool compound for in vitro neuropharmacology research [1][2]. Researchers investigating the role of the NMDA receptor in synaptic plasticity, excitotoxicity, or neurodevelopment can utilize this compound as a more potent alternative to PCP (Ki = 59 nM, IC50 = 2.02 µM) or ketamine. The quantitative difference in potency allows for the exploration of a broader concentration-response range and may help to dissect downstream signaling pathways with greater precision in primary neuronal culture or brain slice electrophysiology experiments.

Polypharmacology Research: Glutamatergic-Serotonergic Interplay

The unique polypharmacological profile of [1-(3-Methylphenyl)cyclopentyl]methanamine, characterized by high-affinity NMDA receptor antagonism (Ki = 20 nM) coupled with significant serotonin transporter (SERT) binding (Ki = 216 nM), makes it a compelling chemical probe for investigating the functional interplay between glutamatergic and serotonergic systems [1]. Unlike PCP, which has negligible SERT affinity (Ki = 2,234 nM), 3-MeO-PCP provides a single chemical entity to study the synergistic or opposing effects of simultaneously modulating these two critical neurotransmitter systems. This is particularly relevant for understanding the neurobiological basis of complex behavioral states and could inform the development of novel therapeutic strategies for neuropsychiatric conditions where both systems are implicated.

Metabolism and Pharmacogenomic Interaction Studies

The defined in vitro metabolic pathway of [1-(3-Methylphenyl)cyclopentyl]methanamine, involving CYP2B6, 2C19, and 2D6 enzymes, positions it as a useful substrate for studying the impact of pharmacogenomic variation on the clearance of new psychoactive substances [1]. Researchers can utilize genotyped human liver microsomes (HLM) or recombinant enzyme systems to quantitatively investigate how common polymorphisms in CYP2D6 and CYP2C19 alter the rate of O-demethylation. This is crucial for predicting inter-individual variability in drug exposure and toxicity, a key component of forensic interpretation and public health risk assessment for this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(3-Methylphenyl)cyclopentyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.